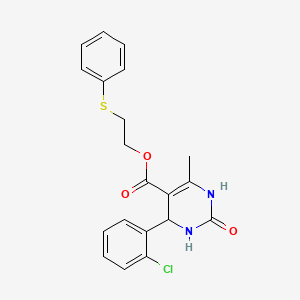![molecular formula C20H24ClN3O2 B5060974 N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as BRL-15572, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mechanism of Action
BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. By blocking the activity of this receptor, BRL-15572 is able to modulate the release of dopamine, a neurotransmitter that is involved in reward and motivation pathways. This modulation of dopamine release has been shown to have potential therapeutic effects in the treatment of addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
BRL-15572 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its selective binding to the dopamine D3 receptor, BRL-15572 has also been found to exhibit activity at other receptors, including the serotonin 5-HT1A receptor and the adrenergic α2A receptor. These effects suggest that BRL-15572 may have potential therapeutic applications beyond its role as a dopamine D3 receptor antagonist.
Advantages and Limitations for Lab Experiments
BRL-15572 has several advantages as a research tool. It is a well-established compound with a reliable synthesis method and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. BRL-15572 has a relatively short half-life and may require multiple dosing to maintain therapeutic levels. Additionally, its selectivity for the dopamine D3 receptor may limit its use in studying other pathways involved in reward and motivation.
Future Directions
There are several future directions for research on BRL-15572. One potential area of study is its use in combination with other compounds to enhance its therapeutic effects. Another area of study is the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of BRL-15572 beyond its role as a dopamine D3 receptor antagonist.
Synthesis Methods
The synthesis of BRL-15572 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-methoxyphenylacetic acid to form the corresponding amide. This amide is then reacted with piperazine to form the final compound, BRL-15572. The synthesis of BRL-15572 has been optimized to produce high yields with good purity and is a well-established method in the scientific community.
Scientific Research Applications
BRL-15572 has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been found to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. BRL-15572 has been shown to have potential therapeutic applications in the treatment of addiction, depression, and schizophrenia.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-5-3-2-4-18(19)24-12-10-23(11-13-24)15-20(25)22-14-16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGUKCDWLUZCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)


![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B5060948.png)

![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5060963.png)

![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)

